(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridine ring .
Scientific Research Applications
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many biologically active compounds.
Pyridine: An aromatic nitrogen-containing heterocycle that is a common building block in organic synthesis.
Fluoropyridines: Compounds similar to ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride but with different substituents on the pyridine ring.
Uniqueness
®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the specific combination of the fluorine atom and the pyrrolidine ring attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOGBHLIZSMRJT-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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